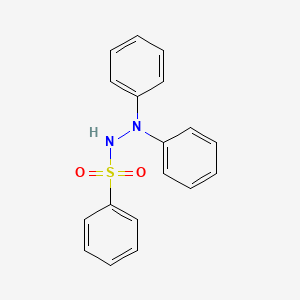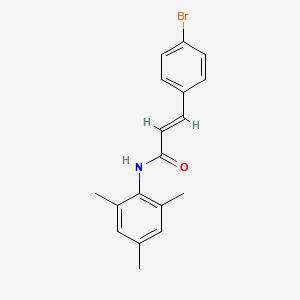
N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a chemical compound with a molecular formula of C19H17Cl2NO3. It is a white crystalline powder that is used in scientific research for its various biochemical and physiological effects. This compound is also known by its trade name, Alachlor, and has been used as a herbicide in agriculture. However,
Mécanisme D'action
N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is known to inhibit the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the target organism.
Biochemical and Physiological Effects:
In addition to its effects on acetolactate synthase, N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to affect other biochemical pathways. For example, it has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins. It has also been shown to induce oxidative stress and DNA damage in human cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide in lab experiments is its specificity for acetolactate synthase. This allows researchers to selectively inhibit this enzyme and study its effects on various biological systems. However, one limitation is that this compound is toxic to many organisms, including humans, and must be handled with care.
Orientations Futures
There are many potential future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. One area of interest is its potential as a herbicide or pesticide. Another area of research could be its effects on different types of cancer cells, as it has been shown to have anti-proliferative effects in some cancer cell lines. Additionally, further studies could investigate its effects on other biochemical pathways and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide involves the reaction between 2-(4-chloro-2-methylphenoxy)acetic acid and 3-chloro-4-methoxyaniline. The reaction is catalyzed by a base, such as potassium carbonate, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been widely studied for its effects on various biological systems. One of the primary areas of research has been its mechanism of action.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10-7-11(17)3-5-14(10)22-9-16(20)19-12-4-6-15(21-2)13(18)8-12/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHBFPDDLQYEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromophenyl)-2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5710744.png)


![N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5710765.png)

![4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5710774.png)
![1,4-dimethyl-2,6-dioxo-5-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methylene}-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5710775.png)
![2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710782.png)
![nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5710785.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5710790.png)
![1-[(4-fluorophenoxy)acetyl]indoline](/img/structure/B5710793.png)
![[4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5710798.png)

